molecular formula C11H13N3O B1356461 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 49579-79-5

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1356461
CAS RN: 49579-79-5
M. Wt: 203.24 g/mol
InChI Key: JRWCCUFACVZBSS-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine, also known as IPODA, is an organic compound with a number of interesting properties and potential applications. IPODA is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Characterization

  • 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives can be synthesized through various methods. An effective approach involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence, which is a one-pot, four-component condensation reaction (Ramazani & Rezaei, 2010). This method provides high yields without the need for catalysts or activation.

Antimicrobial and Anti-Proliferative Activities

  • These compounds demonstrate significant antimicrobial and anti-proliferative activities. For instance, certain derivatives have shown inhibitory activity against pathogenic bacteria and yeast-like pathogenic fungi, as well as effectiveness against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancers (Al-Wahaibi et al., 2021).

Enzyme Inhibition and Docking Study

  • Some derivatives of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine have been studied for their inhibition of acetyl- and butyrylcholinesterase, enzymes linked with conditions like dementias and myasthenia gravis. They exhibit moderate dual inhibition and potential as therapeutic agents (Pflégr et al., 2022).

Biological Significance

  • The biological significance of 1,3,4-oxadiazoles, including 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine, is evident in their diverse applications. This includes their use in the synthesis of new compounds with varied biological activities and their role in drug development (Salama, 2020).

Applications in Medicinal Chemistry

  • The versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry is notable. They have been used to create compounds with promising anticancer activities, showcasing their utility in the development of novel therapeutic agents (Ahsan et al., 2014).

properties

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWCCUFACVZBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589836
Record name 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

49579-79-5
Record name 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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